molecular formula C22H19F2N3O2 B2364893 N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide CAS No. 902507-59-9

N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

Numéro de catalogue: B2364893
Numéro CAS: 902507-59-9
Poids moléculaire: 395.41
Clé InChI: GPPTYONANQKWPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a tetracyclic core (3-oxa-13-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1,5,7,9(17)-tetraene) substituted with a 4-imino group and a 3,4-difluorophenylcarboxamide moiety. The 3,4-difluorophenyl group enhances electronegativity and metabolic stability compared to simpler aryl substituents, while the imino-oxa-aza framework may contribute to binding affinity via hydrogen bonding and π-π interactions .

Propriétés

IUPAC Name

N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O2/c23-17-6-5-14(11-18(17)24)26-22(28)16-10-13-9-12-3-1-7-27-8-2-4-15(19(12)27)20(13)29-21(16)25/h5-6,9-11,25H,1-4,7-8H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPTYONANQKWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC(=C(C=C5)F)F)CCCN3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a synthetic compound with potential therapeutic applications due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C22H20FN3O2
  • Molecular Weight : 377.419 g/mol
  • CAS Number : 901877-85-8

The primary target of this compound is the H+/K+ ATPase enzyme , commonly known as the proton pump. It functions as a potassium-competitive acid blocker (P-CAB) , leading to a significant reduction in gastric acid secretion. The inhibition of the proton pump is crucial for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

Biochemical Pathways

The mode of action involves:

  • Inhibition of gastric acid secretion : By blocking the proton pump, the compound reduces the amount of acid produced in the stomach.
  • Absorption and Distribution : The compound is absorbed in the stomach and intestines and distributed throughout the body, with dietary factors potentially influencing its efficacy.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is well absorbed in the gastrointestinal tract. Its bioavailability can be affected by food intake, which may slow absorption rates and affect therapeutic outcomes.

Biological Activity

The biological activity of N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide has been evaluated through various studies:

Case Studies and Research Findings

  • Gastrointestinal Studies : Clinical trials have demonstrated that P-CABs like this compound effectively reduce symptoms associated with acid-related disorders.
  • Comparative Efficacy : In studies comparing P-CABs to traditional proton pump inhibitors (PPIs), compounds in this class have shown superior efficacy in certain patient populations.

Data Tables

PropertyValue
Molecular FormulaC22H20FN3O2
Molecular Weight377.419 g/mol
CAS Number901877-85-8
Target EnzymeH+/K+ ATPase
Mode of ActionPotassium-competitive acid blocker
EffectivenessStudy Reference
Reduces gastric acid secretionClinical trial data
Superior to PPIs in specific casesComparative study findings

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structural Analogs

The following analogs share the tetracyclic backbone but differ in aryl substituents:

Compound Name Substituent Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Topological Polar Surface Area (Ų)
N-(3,4-Difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[...]-5-carboxamide (Main Compound) 3,4-Difluorophenyl ~387.5 (estimated) ~4.7 2 4 ~65.4
N-Phenyl-4-imino-3-oxa-13-azatetracyclo[...]-5-carboxamide Phenyl 369.4 (estimated) ~4.2 2 4 ~65.4
N-(3,4-Dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[...]-5-carboxamide 3,4-Dimethylphenyl 387.5 4.7 2 4 65.4
N-[4-(Trifluoromethyl)phenyl]-4-imino-3-oxa-13-azatetracyclo[...]-5-carboxamide 4-Trifluoromethylphenyl ~437.5 (estimated) ~5.2 2 4 ~65.4

Key Observations :

  • Lipophilicity : The trifluoromethyl-substituted analog (XLogP3 ~5.2) is more lipophilic than the difluorophenyl (4.7) and dimethylphenyl (4.7) derivatives, likely due to the strong electron-withdrawing effect of CF₃. This may enhance membrane permeability but reduce aqueous solubility.
  • Metabolic Stability : Fluorine atoms in the main compound may reduce oxidative metabolism compared to methyl groups in the dimethylphenyl analog .

Functional Group Variants

Modified Backbone Compounds
  • N-(4-Fluorobenzyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[...]-5-carboxamide : Replaces the tetracyclic core with a triazatricyclo system. Exhibits higher flexibility (rotatable bonds = 5 vs. Increased H-bond acceptors (6 vs. 4) may alter binding kinetics.
Carboxamide Derivatives with Alternative Cores
  • N-(3,4-Dimethoxyphenyl)-4-hydroxy-2-oxo-1-azatricyclo[...]-3-carboxamide : Features a tricyclic core with a hydroxy group instead of imino. Lower XLogP3 (~3.9) due to polar hydroxy substituent, suggesting reduced cell permeability.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.